molecular formula C23H41N6O17S5- B11829132 butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate

butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate

Cat. No.: B11829132
M. Wt: 833.9 g/mol
InChI Key: PVCDYZJGZPCASW-WNHDQQIXSA-M
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Description

Butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate is a structurally complex molecule integrating multiple functional motifs:

  • Adenosine moiety: Derived from the purine base (6-amino-9H-purin-9-yl) linked to a ribose-like dihydroxyoxolan (tetrahydrofuran) ring, analogous to S-adenosylmethionine (SAMe) .
  • Sulfonium center: A positively charged sulfur atom bonded to a methyl group and the ribose-methyl bridge, enabling methyltransferase activity .
  • Amino acid backbone: A (2S)-2-aminobutanoate (modified aspartate/glutamate) chain.
  • Sulfonate groups: Two sulfonic acid groups at the 1,4-positions of a butane chain, enhancing hydrophilicity and stability .

This hybrid structure suggests roles in methylation processes, enzymatic cofactor functions, or therapeutic applications, leveraging the adenosine’s biochemical activity and the sulfonate’s solubility.

Properties

Molecular Formula

C23H41N6O17S5-

Molecular Weight

833.9 g/mol

IUPAC Name

(2S)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid;4-sulfobutane-1-sulfonate

InChI

InChI=1S/C15H22N6O5S.2C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*1-4H2,(H,5,6,7)(H,8,9,10)/p-1/t7-,8?,10?,11?,14?,27?;;/m0../s1

InChI Key

PVCDYZJGZPCASW-WNHDQQIXSA-M

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Formamide-Mediated Purine Formation

Heating formamide at 170°C for 28 hours generates purine heterocycles, including adenine, through oligomerization of hydrogen cyanide (HCN). For the target compound, this method provides a scalable route to the 6-aminopurine base. Subsequent glycosylation with ribose derivatives (e.g., 2-deoxyribose) under prebiotic-like conditions, such as aqueous microdroplets, yields the ribonucleoside framework.

Enzymatic and Chemical Glycosylation

Alternative approaches employ enzymatic glycosylation using purine nucleoside phosphorylase (PNP) to attach the ribose moiety to the adenine base. However, chemical methods, such as the Hilbert-Johnson reaction, offer higher yields for non-natural nucleosides. For instance, reacting 6-chloropurine with 1,2,3,5-tetra-O-acetylribofuranose in the presence of a Lewis acid (e.g., SnCl₄) forms the protected nucleoside, which is deacetylated to yield the free ribonucleoside.

Introduction of the Sulfonium Functional Group

The sulfonium center [(methyl)sulfaniumyl] is critical for the compound’s zwitterionic character. This moiety is introduced via alkylation of a thioether intermediate.

Thioether Formation

First, a thiol group (-SH) is introduced at the ribose’s 2'- or 3'-position through substitution reactions. For example, treating the nucleoside with thiourea in the presence of a mercury(II) catalyst replaces a hydroxyl group with a thiol.

Sulfonium Salt Formation

The thioether intermediate undergoes quaternization using methyl iodide (CH₃I) and a second alkylating agent. In the target molecule, the sulfonium bridge connects the nucleoside to the butane chain, suggesting the use of a bifunctional alkylating agent (e.g., 1,4-dibromobutane). Sequential alkylation at 50–70°C in dimethylformamide (DMF) yields the sulfonium salt.

Preparation of the Disulfonated Butane Chain

The 4-sulfobutane-1-sulfonate group is synthesized via sulfonation of a butane precursor. Two primary routes are identified:

Direct Sulfonation of 1,4-Dihalobutane

Reacting 1,4-dichlorobutane with sodium sulfite (Na₂SO₃) in aqueous solution at 110–120°C for 20 hours produces sodium 1,4-butanedisulfonate in 83% yield. Acidification with HCl converts the sodium salt to the free sulfonic acid. Key reaction parameters include:

ParameterValueSource
Temperature110–120°C
Reaction Time20 hours
SolventWater
Yield83%

Sultone Ring-Opening

1,4-Butane sultone, a cyclic sulfonic ester, undergoes ring-opening reactions to form sulfonate esters. Patent CN109293625B details the synthesis of 1,4-butane sultone via dehydration of 4-hydroxybutanesulfonic acid under vacuum (1–8 mmHg) at 130–165°C. Hydrolysis of the sultone in basic conditions yields the disulfonated butane chain.

Conjugation of the Nucleoside and Butane Components

The final step involves coupling the sulfonated butane chain to the sulfonium-modified nucleoside. Two strategies are viable:

Nucleophilic Substitution

Activating the sulfonic acid groups as sulfonyl chlorides (using PCl₅ or SOCl₂) enables nucleophilic attack by the nucleoside’s amine or hydroxyl groups. For example, reacting 1,4-butanedisulfonyl chloride with the sulfonium nucleoside in pyridine at 0–5°C forms the ester and sulfonate linkages.

Carbodiimide-Mediated Coupling

Carboxylic acid groups on the butane chain (if present) are conjugated to the nucleoside’s amines via EDC/NHS chemistry. This method is less common for sulfonic acids but applicable if carboxylate intermediates are generated.

Purification and Characterization

Purification techniques include:

  • Ion-Exchange Chromatography : Separates zwitterionic compounds based on charge.

  • Recrystallization : Sodium chloride removal via alcohol-water mixtures.

  • Vacuum Distillation : Isolates high-purity 1,4-butane sultone.

Characterization data from analogous compounds provides benchmarks:

  • ¹H NMR : Peaks at δ 2.39 (t, 4H) and 1.58 (m, 4H) for butanedisulfonate.

  • ESI-MS : m/z 261.98 for sodium 1,4-butanedisulfonate.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Direct SulfonationHigh yield (83%)Harsh conditions (120°C)83%
Sultone HydrolysisMild conditionsMulti-step synthesis70–75%
Alkene SulfonationScalableRequires alkene precursor60–65%

Chemical Reactions Analysis

Types of Reactions

SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of SAMe-1,4-Butanedisulfonate. These products have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

Chemistry

Butane-1,4-disulfonic acid serves as a versatile reagent in organic synthesis. It is utilized as a methyl donor in various chemical reactions, facilitating the introduction of methyl groups into substrates. This property is critical for synthesizing complex molecules and modifying existing compounds to enhance their properties.

Biology

In biological systems, butane-1,4-disulfonic acid plays a crucial role in methylation processes. Methylation is essential for the regulation of gene expression and the function of proteins and lipids. The compound is involved in the methylation of DNA, which can influence cellular functions and developmental processes .

Medicine

The compound has been investigated for its therapeutic potential in treating several medical conditions:

  • Liver Disorders : It exhibits anti-inflammatory properties and has been used in treating chronic liver disease .
  • Depression : Research suggests that it may play a role in alleviating symptoms of major depressive disorder through its action as a methyl donor .
  • Osteoarthritis : Its anti-inflammatory effects are also being explored for potential use in managing osteoarthritis .

Industry

In the pharmaceutical industry, butane-1,4-disulfonic acid is used to enhance the solubility and stability of drug formulations. Its ability to interact with various biological molecules makes it valuable for drug delivery systems . Furthermore, it is employed in the production of dietary supplements due to its biochemical properties.

Case Study 1: Methylation in Cancer Research

A study examined the role of butane-1,4-disulfonic acid in DNA methylation patterns associated with cancer progression. The findings indicated that enhancing methylation through this compound could potentially suppress tumor growth by regulating gene expression .

Case Study 2: Liver Health

Research conducted on animal models demonstrated that butane-1,4-disulfonic acid significantly improved liver function markers in subjects with induced liver damage. This suggests its potential as a therapeutic agent for liver diseases .

Case Study 3: Drug Formulation

A formulation study highlighted the use of butane-1,4-disulfonic acid to improve the bioavailability of poorly soluble drugs. The results showed enhanced solubility and absorption rates when this compound was included in formulations .

Comparison Table of Applications

Application AreaSpecific UsesBenefits
ChemistryMethyl donor in organic synthesisFacilitates complex molecule synthesis
BiologyRole in DNA methylationRegulates gene expression
MedicineTreatment for liver disorders and depressionAnti-inflammatory effects
IndustryEnhances drug solubilityImproves bioavailability of pharmaceutical products

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Sulfonic Acid Derivatives

  • 1,4-Butanedisulfonic acid disodium salt (C₄H₆O₆S₂·2Na): A simpler analogue lacking the adenosine and sulfonium groups. Used as a buffer or detergent due to its strong acidity and solubility (water solubility: >500 mg/mL) .
  • Butane-1,4-disulfonic acid hydrate: Similar disulfonate structure but without the amino acid or nucleoside components. Applications include ion-exchange resins and corrosion inhibition .
Property Target Compound 1,4-Butanedisulfonic Acid Disodium Salt Butane-1,4-disulfonic Acid Hydrate
Molecular Weight (g/mol) ~800 (estimated) 294.22 218.24 (anhydrous)
Sulfonate Groups 2 2 2
Key Functional Groups Adenosine, sulfonium, amino acid None None
Solubility High (polar solvents) Very high (aqueous) Moderate (aqueous/organic)

Functional Analogues: Adenosine-Containing Metabolites

  • S-Adenosylmethionine (SAMe) ((2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate): Shares the adenosine-sulfonium-amino acid backbone but lacks sulfonate groups. SAMe is a universal methyl donor in biosynthesis but is thermally unstable and hygroscopic .
  • (2S)-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)-2-[(3-methylbutanoyl)amino]butanoic acid: Features a sulfanyl (‒S‒) bridge instead of a sulfonium ion, reducing methyl-donor capacity but improving redox activity .
Property Target Compound SAMe Sulfanyl Adenosine Derivative
Methylation Capacity High (sulfonium) High None (sulfanyl group)
Stability Enhanced (sulfonates) Low (decomposes at 25°C) Moderate
Biological Role Potential cofactor/drug Methylation, neurotransmission Antioxidant/redox modulation

Comparative Physicochemical Properties

  • Polarity : The target compound’s dual sulfonate groups increase polarity (>1,4-butanedisulfonic acid derivatives) but reduce membrane permeability.
  • Acid-Base Behavior : Sulfonates (pKa ~1–2) confer strong acidity, unlike SAMe’s zwitterionic nature (pKa ~1.8 for sulfonium, 3.9 for α-amine) .
  • Thermal Stability : Sulfonates improve thermal resilience compared to SAMe, which degrades rapidly under humidity .

Research Findings and Data Analysis

  • Synthetic Feasibility : The compound’s complexity necessitates multi-step synthesis, combining ribose-adenine coupling (as in SAMe ) with sulfobutane sulfonate incorporation .
  • Thermochemical Data : Sulfonate groups contribute to a high heat of formation (ΔHf ≈ −1,200 kJ/mol estimated), enhancing thermodynamic stability .

Biological Activity

Butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate is a complex organic compound notable for its unique structural features, including multiple sulfonic acid and amino groups. This compound exhibits significant biological activity, making it relevant in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N6O11S3C_{15}H_{24}N_6O_11S_3, with a molecular weight of approximately 616.68 g/mol. Its structure includes:

  • Butane Backbone : Provides a hydrophobic core.
  • Sulfonic Acid Groups : Enhances solubility and reactivity.
  • Amino Groups : Contributes to biological activity through interactions with biomolecules.

The compound's high polarity and solubility in water facilitate its use in biochemical applications, including drug formulation and as a biochemical reagent.

The biological activity of butane-1,4-disulfonic acid can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with sulfonic acid groups often exhibit antimicrobial properties. The presence of multiple sulfonate groups enhances the compound's ability to disrupt microbial membranes, leading to cell lysis and death.
  • Antiviral Properties : The purine derivative within the compound suggests potential antiviral activity. Compounds similar to those containing purine structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
  • Chelation Properties : The dual sulfonate groups may allow the compound to act as a chelating agent, binding metal ions and potentially affecting enzyme activity that relies on these metals.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study on Ademetionine butanedisulfonate , a structurally similar compound, demonstrated anti-inflammatory effects and its utility in treating chronic liver disease . This suggests potential therapeutic applications for butane-1,4-disulfonic acid in similar contexts.
  • Research on sulfonated compounds has shown their effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, sulfonated derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Comparative Analysis

To better understand the uniqueness of butane-1,4-disulfonic acid, we can compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
1,4-Butanedisulfonic Acid Disodium SaltC₄H₈Na₂O₆S₂Used to alleviate herbicide toxicity
2-Aminoethanesulfonic AcidC₂H₇NO₃SCommonly used as a buffering agent
Butane-1,3-disulfonic AcidC₄H₈O₆S₂Contains sulfonic groups at different positions

The symmetrical structure of butane-1,4-disulfonic acid with dual sulfonate groups enhances its solubility and reactivity compared to other sulfonated compounds.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step protocols, including sulfonation, coupling, and purification. For example:

  • Step 1 : Sulfonic acid group introduction via sulfonation of precursor amines under acidic conditions (e.g., H₂SO₄, 60–80°C) .
  • Step 2 : Nucleoside coupling using Mitsunobu or similar reactions to attach the purine moiety, requiring anhydrous conditions and catalysts like DIAD/TPP .
  • Yield optimization : Reaction time (24–48 hr) and stoichiometric ratios (1:1.2 for nucleoside:amine) are critical. Evidence from similar sulfonamide syntheses shows yields >90% when using inert atmospheres and rigorous drying .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to confirm structural integrity?

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or D₂O) and reference standards. Key signals include:
  • Sulfonate groups : δ ~3.5–4.0 ppm (¹H) and δ ~40–50 ppm (¹³C) .
  • Purine ring protons : δ ~8.0–8.5 ppm (¹H) .
    • Chirality verification : Use 2D NOESY or COSY to confirm stereochemistry at the (2S)-2-amino center .

Q. What purification strategies are effective for removing byproducts?

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges for sulfonic acid derivatives, eluting with methanol:water (70:30) after preconditioning .
  • Column chromatography : Silica gel with gradients of ethyl acetate/methanol (95:5 to 80:20) resolves sulfonate salts .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms or spectral data?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model sulfonate group formation and identify intermediates. ICReDD’s workflow combines computed transition states with experimental validation to resolve ambiguities .
  • Spectral validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to distinguish between isomeric byproducts .

Q. What strategies address discrepancies in biological activity data across studies?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding affinity with cellular assays (e.g., luciferase reporters) to confirm target engagement .
  • Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to account for sulfonate group protonation effects .

Q. How can stability studies inform storage and handling protocols?

  • Thermal stability : Use TGA/DSC to determine decomposition thresholds (>150°C for sulfonate salts) .
  • Hydrolytic stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Sulfobutane groups degrade faster at pH < 5 .

Q. What advanced analytical techniques quantify low-abundance metabolites in biological systems?

  • LC-MS/MS : Employ a Q-Exactive Orbitrap with HILIC chromatography (mobile phase: 10 mM NH₄HCO₃ in ACN/H₂O). Use deuterated internal standards (e.g., D₃-triclosan) for normalization .
  • Isotopic labeling : Track sulfonate metabolism using ³⁵S-labeled precursors in cell lysates .

Methodological Notes

  • Contradiction handling : When spectral data conflicts (e.g., δ shifts in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .
  • Reaction optimization : Use DoE (Design of Experiments) to screen variables (temperature, solvent polarity) for sulfonate coupling efficiency .

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